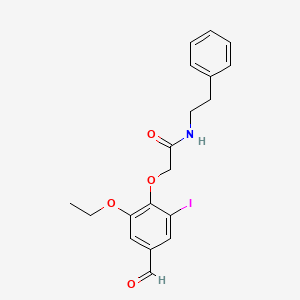
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide, also known as EFICA, is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide is believed to exert its effects by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the production of pro-inflammatory cytokines and leukotrienes, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and leukotrienes, which are involved in inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to protect neurons from oxidative stress, which is implicated in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects have been well-characterized in vitro. Additionally, this compound has been shown to have low toxicity in vitro, making it a potentially safe compound for use in animal studies. However, this compound has some limitations for lab experiments. Its effects in vivo have not been extensively studied, and its pharmacokinetics and pharmacodynamics are not well-understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use in treating other inflammatory conditions, such as arthritis and inflammatory bowel disease. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects. Overall, this compound shows promise as a potential therapeutic compound for various scientific research applications.
Synthesemethoden
The synthesis of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide has been achieved using different methods, including the reaction of 2-(2-ethoxy-4-formyl-6-iodophenoxy)phenol with N-(2-phenylethyl)acetamide in the presence of a base. Another method involves the reaction of 2,6-diiodo-4-formylphenol with N-(2-phenylethyl)acetamide in the presence of a catalyst. These methods have been optimized to achieve high yields of this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
Eigenschaften
IUPAC Name |
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20INO4/c1-2-24-17-11-15(12-22)10-16(20)19(17)25-13-18(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMHSORFAXDEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)
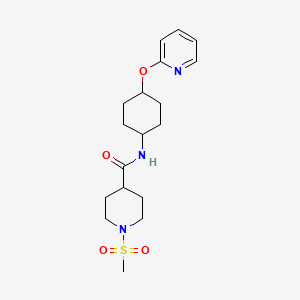
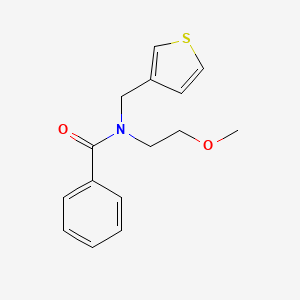

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952526.png)
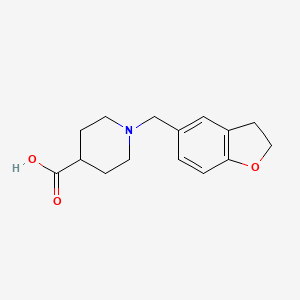

![3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2952530.png)
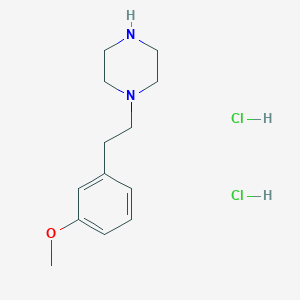
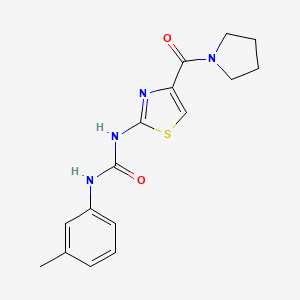
![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide](/img/structure/B2952538.png)